molecular formula C13H16N2O B3284969 3-(4-Tert-butylphenyl)-1,2-oxazol-5-amine CAS No. 794566-80-6

3-(4-Tert-butylphenyl)-1,2-oxazol-5-amine

Cat. No. B3284969
CAS RN: 794566-80-6
M. Wt: 216.28 g/mol
InChI Key: BDMVJTHOQVOKDB-UHFFFAOYSA-N
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Description

The compound “3-(4-Tert-butylphenyl)-1,2-oxazol-5-amine” is an organic compound that likely contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The “4-Tert-butylphenyl” part suggests a phenyl (benzene) ring with a tert-butyl group attached to it .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization reactions or coupling reactions . For example, 4-tert-butylphenylboronic acid is used in the synthesis of tetracycline derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the oxazole ring might influence its acidity and reactivity .

Scientific Research Applications

Synthesis and Derivative Compounds

New heterocyclic compounds containing 3-(4-tertbutylphenyl)-1,2,4-triazole rings were synthesized for antioxidative and antimicrobial activities. Derivatives showed significant activity against various microorganisms, with better activity observed in imine and amine derivatives compared to phthalonitrile derivatives (Yildirim, 2020).

Antimicrobial and Anticancer Activities

Several 1,2,4-triazole derivatives, including those related to 3-(4-tert-butylphenyl)-1,2-oxazol-5-amine, demonstrated antimicrobial activities. Some compounds were found to possess good or moderate activities against test microorganisms (Bektaş et al., 2007). In another study, Schiff base ligands and cyclometalated complexes with 3-(4-tert-butylphenyl)-1,2-oxazol-5-amine derivatives showed potential anticancer activities, exhibiting efficient DNA and protein binding (Mukhopadhyay et al., 2015).

Catalysis and Peptide Synthesis

The compound's derivatives have been used in the synthesis of amines. N-tert-Butanesulfinyl imines, closely related to 3-(4-Tert-butylphenyl)-1,2-oxazol-5-amine, were utilized as intermediates for the asymmetric synthesis of amines, indicating their role in the field of synthetic organic chemistry and catalysis (Ellman, Owens, & Tang, 2002).

Electroluminescent Devices

In the field of materials science, derivatives of 3-(4-Tert-butylphenyl)-1,2-oxazol-5-amine, particularly those combined with triphenylamine and triazole moieties, have been synthesized for use in electroluminescent devices. Such devices demonstrated strong luminescence, indicating potential applications in electronic displays and lighting (Maindron et al., 2004).

Hydrogel Modification

The compound's derivatives were also used in the modification of poly vinyl alcohol/acrylic acid hydrogels, enhancing their antibacterial and antifungal properties. This indicates potential medical applications, particularly in the development of new biomaterials (Aly & El-Mohdy, 2015).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s used as a drug, the mechanism of action would depend on the biological target of the drug .

Future Directions

The future directions for this compound would depend on its applications. For example, if it’s a pharmaceutical compound, future research might focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

3-(4-tert-butylphenyl)-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-13(2,3)10-6-4-9(5-7-10)11-8-12(14)16-15-11/h4-8H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMVJTHOQVOKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601241643
Record name 3-[4-(1,1-Dimethylethyl)phenyl]-5-isoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Tert-butylphenyl)-1,2-oxazol-5-amine

CAS RN

794566-80-6
Record name 3-[4-(1,1-Dimethylethyl)phenyl]-5-isoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=794566-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(1,1-Dimethylethyl)phenyl]-5-isoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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